Product packaging for Isopanduratin A(Cat. No.:)

Isopanduratin A

Cat. No.: B1245236
M. Wt: 406.5 g/mol
InChI Key: DIHCGASLQARQMP-ZFGGDYGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Flavonoid Chemistry

Isopanduratin A belongs to the extensive class of plant secondary metabolites known as flavonoids. mdpi.comwikipedia.org Flavonoids are characterized by a fifteen-carbon skeleton, which consists of two phenyl rings and a heterocyclic ring. wikipedia.org More specifically, this compound is classified as a cyclohexenyl chalcone (B49325). mdpi.com Chalcones are considered precursors to flavonoids and are distinguished by their open-chain structure, lacking the heterocyclic C-ring found in most other flavonoid subclasses. wikipedia.orgresearchgate.net The chemical structure of this compound is (2,4-dihydroxy-6-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone. ontosight.ai

Significance of Prenylated Chalcones in Bioactive Natural Products

This compound is a prenylated chalcone, meaning it has a prenyl group attached to its core structure. This prenyl group significantly influences its biological activity. Prenylation, the attachment of a hydrophobic prenyl group, can enhance the compound's ability to interact with cell membranes and other biological targets, often leading to increased bioactivity compared to their non-prenylated counterparts. This structural feature is common among many bioactive natural products and is a key area of interest in drug discovery.

Overview of Documented Biological Activities of this compound

This compound has been the subject of numerous studies investigating its potential therapeutic applications. Research has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. ontosight.aimdpi.com

Anti-inflammatory Activity:

This compound has shown notable anti-inflammatory properties. ontosight.aimdpi.com Studies have indicated its ability to inhibit the production of pro-inflammatory mediators. For instance, research has shown that it can suppress the signaling pathway of nuclear factor kappa B (NF-κB), a key regulator of inflammation. mdpi.comjst.go.jp In human lung adenocarcinoma A549 cells, this compound was found to inhibit the expression of genes stimulated by tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. jst.go.jp This is achieved, in part, by promoting the shedding of TNF receptor 1 (TNFR1), which reduces the cell's responsiveness to TNF-α. mdpi.com

Anticancer Activity:

The anticancer potential of this compound has been explored in various cancer cell lines. mdpi.comnih.gov It has demonstrated cytotoxic effects against human pancreatic cancer (PANC-1) and human hepatocellular carcinoma (HepG2) cells. mdpi.comnih.gov One study revealed that this compound induces apoptosis (programmed cell death) in HepG2 cells by activating caspases 3/7. nih.gov It was effective in both traditional 2D cell cultures and more complex 3D spheroid cultures, with IC50 values of 357 ± 10 nM and 744 ± 18 nM, respectively. nih.gov Furthermore, this compound has shown preferential cytotoxicity against PANC-1 cells under nutrient-deprived conditions, a characteristic that is highly relevant to the tumor microenvironment. acs.org

Antimicrobial Activity:

This compound has exhibited significant antibacterial activity against a range of microorganisms. mdpi.com It has been shown to be effective against Streptococcus mutans, a primary causative agent of dental caries, with a minimum inhibitory concentration (MIC) of 4 mg/l. nih.gov It also demonstrated inhibitory activity against other oral streptococci like S. sobrinus, S. sanguinis, and S. salivarius. nih.gov Additionally, this compound has shown potent activity against acne-causing bacteria, such as Propionibacterium acnes, with a MIC of 4 µg/mL. koreascience.krkoreascience.kr Its antibacterial spectrum extends to other skin microorganisms as well. koreascience.kr Studies have also highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible S. aureus (MSSA), with MIC values as low as 2 µg/mL. usda.govtci-thaijo.org

Antioxidant Activity:

Table 1: Documented Biological Activities of this compound

Biological Activity Findings Cell Line/Organism References
Anti-inflammatory Inhibits TNF-α-induced NF-κB signaling pathway. Human lung adenocarcinoma A549 cells mdpi.comjst.go.jp
Anticancer Induces apoptosis via activation of caspase 3/7. HepG2 hepatocellular carcinoma cells nih.gov
Anticancer Potent cytotoxicity. PANC-1 human pancreatic cancer cells mdpi.comacs.org
Antimicrobial Inhibits growth of cariogenic bacteria. Streptococcus mutans nih.gov
Antimicrobial Antibacterial activity against acne-causing bacteria. Propionibacterium acnes koreascience.krkoreascience.kr
Antimicrobial Effective against MRSA and MSSA. Staphylococcus aureus usda.govtci-thaijo.org
Antioxidant Contributes to the antioxidant potential of B. rotunda extracts. N/A (in vitro assays) ontosight.aitci-thaijo.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O4 B1245236 Isopanduratin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

(2,4-dihydroxy-6-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone

InChI

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(28)14-19(27)15-23(25)30-4/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1

InChI Key

DIHCGASLQARQMP-ZFGGDYGUSA-N

Isomeric SMILES

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=CC=C3

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=CC=C3

Synonyms

isopanduratin A

Origin of Product

United States

Occurrence, Isolation, and Characterization Methodologies of Isopanduratin a

Natural Sources and Botanical Origin of Isopanduratin A

This compound is a secondary metabolite found primarily in the rhizomes of specific plants belonging to the Zingiberaceae family. Its occurrence is most prominently documented in Boesenbergia pandurata and Kaempferia pandurata.

Boesenbergia pandurata (Roxb.) Schltr. (Fingerroot) as a Primary Source

Boesenbergia pandurata, commonly known as fingerroot, is a significant natural source of this compound. nih.govgoogle.com This plant, native to Southeast Asia, particularly countries like Thailand and Indonesia, is a member of the ginger family (Zingiberaceae). scialert.netclockss.org The rhizomes of B. pandurata are rich in various bioactive compounds, including a variety of flavonoids and chalcones, with this compound being a key constituent. google.comnih.gov Research has consistently identified this compound in extracts derived from the rhizomes of this plant. nih.govgoogle.combioline.org.br The plant is also referred to by its synonym, Boesenbergia rotunda. nih.govfrontiersin.org

Kaempferia pandurata Roxb.

Kaempferia pandurata Roxb. is another well-established botanical source of this compound. nih.govkoreascience.krcapes.gov.br In fact, the names Boesenbergia pandurata and Kaempferia pandurata are often used interchangeably in scientific literature, referring to the same plant species. google.comscialert.net Studies focusing on the phytochemical analysis of K. pandurata have successfully isolated and identified this compound from its rhizomes. nih.govkoreascience.krnih.gov These investigations confirm its role as a primary source of this compound.

Extraction and Purification Techniques for this compound

The isolation of this compound from its natural plant sources involves a multi-step process of extraction and purification.

The initial step typically involves the extraction of the compound from the dried and ground rhizomes of Boesenbergia pandurata or Kaempferia pandurata. Common solvents used for this purpose include ethanol (B145695) and methanol (B129727). clockss.orgkoreascience.krmdpi.com For instance, one method describes the extraction from the ethyl acetate (B1210297) fraction of an ethanol extract. nih.gov Another approach utilizes a methanol extract of the rhizomes. mdpi.com

Following the initial extraction, a series of chromatographic techniques are employed for the purification of this compound. These methods are crucial for separating the target compound from other phytochemicals present in the crude extract. While specific protocols may vary, they generally involve techniques such as:

Column Chromatography: This is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase.

Centrifugal Partition Chromatography (CPC): An innovative method that has been used for the one-step purification of compounds from Boesenbergia rotunda. researchgate.net

High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve a high degree of purity.

The purity of the isolated this compound is then typically verified using analytical techniques like Ultra High-Performance Liquid Chromatography (UHPLC). researchgate.net

Spectroscopic Methods for Structural Elucidation of this compound

The definitive identification and structural elucidation of this compound rely on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. The primary methods employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for determining the structure of organic molecules. Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional NMR experiments are utilized to map out the complete carbon-hydrogen framework of this compound. nih.govnih.govresearchgate.net These analyses help in assigning the precise location of protons and carbons within the molecular structure.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound. Electron Ionization Mass Spectrometry (EI-MS) is one of the methods that has been used to identify this compound. nih.govresearchgate.net Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is another advanced technique used for characterization. researchgate.net

Circular Dichroism (CD) Spectroscopy: This method is particularly important for determining the absolute stereochemistry of chiral molecules like this compound. clockss.org The CD spectrum provides information about the three-dimensional arrangement of atoms in space. clockss.org

Together, these spectroscopic methods provide the conclusive evidence required to confirm the identity and intricate three-dimensional structure of this compound isolated from natural sources.

Chemical Synthesis and Analogues of Isopanduratin a

Total Synthesis Strategies for Isopanduratin A

The total synthesis of this compound, often achieved alongside its regioisomer panduratin (B12320070) A, is a significant challenge that has been addressed through various innovative chemical strategies. The core of these syntheses typically involves the construction of the substituted cyclohexene (B86901) ring.

The Diels-Alder reaction is a cornerstone in the synthesis of this compound and its related natural products, providing a powerful method for constructing the central six-membered ring with control over regio- and stereoselectivity. scispace.com This pericyclic reaction typically involves a chalcone (B49325) derivative acting as the dienophile and a substituted diene.

One of the primary challenges is controlling the regioselectivity of the cycloaddition. For instance, the reaction of a 2'-hydroxychalcone (B22705) dienophile with an unsymmetrical diene like (E)-ocimene can lead to a mixture of regioisomers, namely panduratin A and this compound. nih.govresearchgate.net Early methods often relied on thermal conditions, which, while effective in forming the cyclohexene core, frequently resulted in inseparable mixtures of these isomers. nih.govresearchgate.net For example, a thermal cycloaddition conducted at 100-150°C without a catalyst produced a mixture of panduratin A and this compound in an 89% combined yield. researchgate.net

Researchers have explored various approaches to steer the selectivity and efficiency of this key reaction. These include:

Thermal Promotion: Simply heating the diene and dienophile remains a fundamental approach for the construction of the cyclohexene ring found in flavonoid Diels-Alder natural products. scispace.comresearchgate.net

Lewis Acid Catalysis: The use of Lewis acids can activate the dienophile, potentially influencing the diastereoselectivity of the reaction. For example, a Lewis acid-mediated biomimetic intermolecular Diels-Alder reaction has been shown to have temperature-controlled endo/exo diastereoselectivity. researchgate.net

Electron-Transfer Initiation: An alternative to traditional thermal or Lewis acid-catalyzed methods involves single-electron transfer (SET) initiated Diels-Alder cycloadditions, which has been successfully applied in the synthesis of these complex chalcones. acs.orgnih.gov

A common synthetic route involves a four-step process starting from (E)-ocimene, which serves as the diene precursor in the key Diels-Alder cycloaddition step. researchgate.netum.edu.my The development of catalytic asymmetric versions of this reaction is a major focus, aiming to produce enantiomerically pure this compound and its derivatives. acs.orgnih.gov

A significant advancement in the synthesis of cyclohexenyl chalcones like this compound is the application of metal nanoparticle catalysis. nih.gov This approach represents a burgeoning area in chemical synthesis, moving beyond the use of traditional homogeneous catalysts. nih.govacs.org Silver nanoparticles (AgNPs), in particular, have emerged as highly effective catalysts for the Diels-Alder cycloaddition step. nih.govresearchgate.net

The use of silica-supported silver nanoparticles has been shown to efficiently catalyze the [4+2] cycloaddition between 2'-hydroxychalcones and dienes under mild conditions. nih.govresearchgate.net This method offers several advantages:

High Efficiency and Yield: The AgNP-catalyzed reaction proceeds in high yield, with catalyst loadings as low as 0.01 to 0.25 mol% Ag achieving nearly quantitative yields of the desired cycloadduct. nih.gov

Improved Selectivity: Nanoparticle catalysis can offer improved selectivity compared to thermal methods. For instance, using a silver nanoparticle catalyst in the reaction of 2'-hydroxychalcone and trans-β-ocimene led to a high yield of panduratin A, demonstrating selectivity not achieved by other methods. researchgate.netacs.org

Heterogeneous Nature: The use of solid-supported nanoparticles allows for the potential recycling of the catalyst and simplifies product purification. acs.org

The first total synthesis of the related natural product, panduratin A, employing nanoparticle catalysis highlighted the potential of this strategy. nih.gov The mechanism is thought to involve the nanoparticle acting as an electron shuttle or redox catalyst in a concerted process. nih.gov This methodology has broadened the utility of nanoparticle catalysis in the construction of complex, biologically active natural products. acs.orgacs.org

Table 1: Comparison of Catalytic Systems in Diels-Alder Synthesis of Panduratin/Isopanduratin A

Catalytic System Key Features Typical Yield Selectivity Reference
Thermal Conditions No catalyst, high temperature (100-150°C) 89% (mixture) Produces inseparable regioisomers researchgate.net
Silver Nanoparticles (AgNPs) Heterogeneous, mild conditions, low catalyst loading (0.25 mol%) >70% Favors endo cycloadducts; single regioisomer observed for unsymmetrical dienes nih.govresearchgate.net

| High Pressure | 19 kbar pressure | 56-73% | Predominantly one regioisomer | researchgate.net |

The application of high pressure is another effective strategy to facilitate the Diels-Alder reaction in the synthesis of this compound and its analogues. researchgate.net High-pressure conditions can significantly influence the reaction's rate and selectivity, often favoring the formation of the more sterically compact transition state, which typically leads to the endo product.

A key study demonstrated that a high-pressure Diels-Alder reaction, conducted at 19 kbar, could be used to synthesize panduratin A, 4-hydroxypanduratin A, and their respective regioisomers, including nicolaioidesin B (this compound). researchgate.netanu.edu.au This divergent approach allowed for the creation of several members of the panduratin family from common precursors like cinnamates and (E)-ocimene. researchgate.netanu.edu.au The high-pressure method proved effective for reacting less reactive dienophiles, providing access to the desired cyclohexenyl chalcone core in moderate to good yields (56-73%). researchgate.net This technique is particularly valuable for overcoming the activation barrier of sterically demanding or electronically mismatched diene-dienophile pairs. researchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring the chemical space around the natural product and for conducting structure-activity relationship (SAR) studies. These synthetic efforts often involve modifying the core structure or the peripheral substituents.

A divergent synthetic strategy utilizing a high-pressure Diels-Alder reaction has enabled the synthesis of several related natural products, including 4-hydroxypanduratin A, panduratin H, panduratin I, and 2-hydroxythis compound. researchgate.net This approach highlights the efficiency of using a common intermediate, generated from the key cycloaddition, to access a variety of structurally related compounds. anu.edu.au

Furthermore, synthetic methodologies have been developed to generate numerous panduratin analogues by varying the starting materials. anu.edu.au For example, different cinnamates or cinnamaldehydes can be used as dienophiles in the Diels-Alder reaction to introduce different substitution patterns on one of the aromatic rings. researchgate.netanu.edu.au Similarly, modifications to the diene can alter the structure of the cyclohexene ring. anu.edu.au These synthetic analogues are valuable tools for probing biological targets, such as the dengue virus NS2B-NS3 protease. researchgate.netanu.edu.au The synthesis of these derivatives has been instrumental in identifying compounds with potent biological activities, such as preferential cytotoxicity against pancreatic cancer cells. acs.org

Development of Synthetic Methodologies for this compound Chemical Space

The development of robust and versatile synthetic methodologies is essential for fully exploring the chemical space of this compound and related flavonoid Diels-Alder natural products. Research has focused on overcoming the inherent challenges of the key cycloaddition step, namely its regio- and stereoselectivity. acs.org

Three main categories of synthetic methods have been established:

Thermal Methods: The classical approach involves heating the reactants, which is simple but often lacks selectivity. acs.orgnih.gov

Single-Electron Transfer (SET) Initiated Cycloadditions: This modern approach provides an alternative pathway for the cycloaddition, sometimes offering different selectivity profiles. acs.orgnih.gov

Nanoparticle Catalysis: As discussed, silica-supported silver nanoparticles offer a mild and highly efficient catalytic process. acs.orgnih.gov

Beyond these, significant effort has been invested in developing enantioselective syntheses. While many methods produce racemic mixtures, the use of chiral catalysts is a key area of research. researchgate.net For example, chiral boron-complexes, such as those derived from VANOL or VAPOL ligands, have been used to promote asymmetric Diels-Alder reactions, affording chiral cyclohexene skeletons with good yields and enantioselectivities. scispace.comnih.gov These advanced catalytic systems are critical for preparing specific enantiomers of natural product congeners for detailed biological evaluation. nih.gov

The study of regioselectivity in high-pressure Diels-Alder reactions between various cinnamates and (E)-ocimene has also been conducted to better understand the steric and electronic factors that govern the product distribution. anu.edu.au This fundamental knowledge aids in the rational design of synthetic routes to selectively target either this compound or its regioisomer, panduratin A.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Panduratin A
(E)-ocimene
2'-hydroxychalcone
trans-β-ocimene
Cinnamaldehyde
Butadiene
Bromobenzene
4-hydroxypanduratin A
Nicolaioidesin B
4-hydroxythis compound
Panduratin H
Panduratin I
2-hydroxythis compound
Cinnamic acid
VANOL
VAPOL
Myrcene

Biological Activities of Isopanduratin A: Preclinical Investigations

Anticancer and Antiproliferative Activities of Isopanduratin A

In vitro studies have demonstrated that this compound exhibits cytotoxic and antiproliferative effects against several cancer cell lines. The research highlights its potential to induce cell death and modulate key cellular pathways involved in cancer progression.

Constituents from Boesenbergia pandurata, the natural source of this compound, have been investigated for their cytotoxic effects against the PANC-1 human pancreatic cancer cell line, particularly under nutrient-deprived conditions which mimic the tumor microenvironment jst.go.jp. While research has identified related compounds from the same plant, such as Panduratin (B12320070) A, as active against PANC-1 cells by inhibiting signaling pathways like PI3K/Akt/mTOR, specific detailed findings on this compound's direct activity and mechanism against this cell line require further elucidation elsevierpure.com. Studies have focused on a strategy of identifying agents that show preferential cytotoxicity to cancer cells under nutrient starvation, a characteristic of the harsh conditions within a tumor elsevierpure.com.

This compound has demonstrated significant cytotoxic effects against the HepG2 human hepatocellular carcinoma cell line. nih.govresearchgate.net In a comparative study with other compounds from B. pandurata, this compound exhibited the most potent cytotoxicity in both standard two-dimensional (2D) monolayer cultures and more complex three-dimensional (3D) spheroid cultures. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) was determined to be 357 ± 10 nM in 2D culture and 744 ± 18 nM in 3D culture, indicating a strong inhibitory effect on cell growth nih.govresearchgate.net. Furthermore, this compound was shown to be potently cytotoxic to HepG2 cells within the 3D spheroids, leading to the destruction of the spheroid structure nih.govresearchgate.net.

Cell LineCulture ConditionIC50 Value (nM)Reference
HepG22D Monolayer357 ± 10 nih.govresearchgate.net
HepG23D Spheroid744 ± 18 nih.govresearchgate.net

The activity of this compound has been evaluated in the context of human lung adenocarcinoma, specifically using the A549 cell line. Studies have shown that the compound can affect cell viability in a time- and concentration-dependent manner. In one study, this compound at concentrations up to 40 µM did not significantly decrease cell viability over a 7-hour incubation period. jst.go.jp However, over a longer 25-hour incubation, a decrease in viability was observed at concentrations between 40–50 µM jst.go.jp. Much of the research on A549 cells has focused on this compound's role in modulating inflammatory pathways, which are often linked to cancer progression mdpi.commdpi.com.

This compound influences fundamental cellular processes such as proliferation and apoptosis. In HepG2 hepatocellular carcinoma cells, the compound's cytotoxic effect is linked to the induction of apoptosis. nih.govresearchgate.net Mechanistic studies revealed that this compound activates caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.govresearchgate.net This activation was observed as early as 30 minutes after incubation with the compound at a concentration of 500 nM nih.govresearchgate.net.

In the A549 lung adenocarcinoma cell line, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in regulating cell survival and proliferation. mdpi.com Panduratin derivatives, as a class, are recognized for their ability to induce apoptosis and cause cell cycle arrest in cancer cells mdpi.com. This compound also promotes the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a protein involved in the cellular stress response that can influence cell fate mdpi.com.

Anti-inflammatory Activities of this compound

This compound has been investigated for its anti-inflammatory properties, particularly its ability to interfere with signaling pathways initiated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Preclinical research has established that this compound can inhibit cellular responses stimulated by TNF-α. In A549 lung cancer cells, this compound selectively inhibits the TNF-α-induced NF-κB signaling pathway mdpi.commdpi.com. It was found to inhibit the phosphorylation and subsequent degradation of IκBα, a critical step that normally precedes the activation of NF-κB mdpi.com.

The mechanism for this inhibition involves the compound's effect on the TNF receptor 1 (TNF-R1). This compound promotes the ectodomain shedding of TNF-R1 from the cell surface. mdpi.commdpi.com This process is dependent on the activation of extracellular signal-regulated kinase (ERK), another signaling protein mdpi.com. By reducing the amount of TNF-R1 on the cell surface, this compound effectively dampens the cell's ability to respond to TNF-α, thereby exerting its anti-inflammatory effect. mdpi.comresearchgate.net This inhibitory action is specific to the TNF-α pathway, as this compound did not block IκBα degradation induced by another pro-inflammatory cytokine, Interleukin-1α (IL-1α) mdpi.com.

Cell LinePathway/Target InhibitedMechanismReference
A549TNF-α-induced NF-κB signalingInhibits IκBα phosphorylation and degradation mdpi.com
A549TNF-α-induced NF-κB signalingPromotes ERK-dependent ectodomain shedding of TNF-R1 mdpi.commdpi.com
L929TNF-α-induced cytotoxicitySuppressive effects mdpi.com

Modulation of Inflammatory Gene Expression

This compound has been shown to modulate the expression of genes involved in inflammatory responses, primarily through interference with the nuclear factor κB (NF-κB) signaling pathway. jst.go.jpnih.gov The NF-κB transcription factor is a critical regulator that up-regulates numerous genes essential for inflammatory and immune responses. jst.go.jp

In preclinical studies using human lung adenocarcinoma A549 cells, this compound was found to inhibit the up-regulation of Intercellular Adhesion Molecule-1 (ICAM-1) stimulated by the pro-inflammatory cytokine Tumor Necrosis Factor α (TNF-α). jst.go.jpnih.gov The expression of ICAM-1 mRNA was specifically reduced following treatment with this compound. jst.go.jp The underlying mechanism for this is the compound's ability to prevent the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB α protein (IκBα). jst.go.jp By stabilizing IκBα, this compound effectively prevents the NF-κB subunit p65 from translocating to the nucleus, thereby inhibiting the transcription of NF-κB target genes like ICAM-1. jst.go.jp Further investigation revealed that this compound down-regulates the expression of TNF receptor 1 (TNF-R1) by promoting its cleavage into soluble forms, which also contributes to the inhibition of the TNF-α-induced NF-κB pathway. mdpi.com

Anti-obesity and Anti-adipogenic Activities of this compound

This compound has demonstrated a significant ability to suppress the accumulation of lipids in fat cells in a dose-dependent manner. In vitro studies on both murine (3T3-L1) and human (PCS-210-010) adipocytes showed that this compound at non-cytotoxic concentrations (1–10 μM) effectively reduced the formation of intracellular lipid droplets. This inhibitory effect on lipogenesis is a key indicator of its anti-adipogenic potential.

The compound's activity is further evidenced by the decreased expression of several adipogenic effectors that are crucial for lipid metabolism and storage. mdpi.com These include Fatty Acid Synthase (FAS), Perilipin 1 (PLIN1), Lipoprotein Lipase (B570770) (LPL), and adiponectin. mdpi.com By downregulating these proteins, this compound interferes with the cells' ability to synthesize and store fat.

The process of adipocyte differentiation, or adipogenesis, is how preadipocytes mature into fat-storing cells. This compound inhibits this crucial process by downregulating the expression of key adipogenic transcription factors. mdpi.com Research has shown that treatment with this compound leads to a significant decrease in the protein levels of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Peroxisome Proliferator-Activated Receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα) in differentiating 3T3-L1 cells. mdpi.com

These transcription factors are considered master regulators of adipogenesis, orchestrating a cascade of gene expression that leads to the development of mature adipocytes. By suppressing these factors, this compound effectively halts the differentiation program at an early stage. mdpi.com The compound was also found to deactivate upstream regulatory signals of the MAPKs (ERK, JNK, and p38) pathways, which are known to be involved in adipocyte differentiation. mdpi.com

Mitotic clonal expansion (MCE) is a critical early phase of adipogenesis where growth-arrested preadipocytes re-enter the cell cycle for several rounds of division before terminal differentiation. This compound has been shown to inhibit this proliferative phase. researchgate.net

The compound induces cell cycle arrest at the G0/G1 phase, preventing the progression of 3T3-L1 preadipocytes through the cell cycle. researchgate.net This arrest is supported by observed alterations in the levels of key cell-cycle regulating proteins. Specifically, treatment with this compound leads to changes in the expression of cyclin D1, cyclin D3, and cyclin-dependent kinase 2 (CDK2). researchgate.net The delay in mitotic clonal expansion is also potentially linked to impaired p-ERK/ERK signaling. researchgate.net

Antimicrobial Activities of this compound

This compound has demonstrated notable antibacterial activity against various microorganisms, including those commonly found on the skin and implicated in skin and oral health conditions. researchgate.net

Against Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium linked to the pathogenesis of acne, this compound shows significant inhibitory and bactericidal effects. researchgate.net Studies have determined its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, to be 4 µg/mL. researchgate.net The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death, was found to be 8 µg/mL. researchgate.net Time-dependent killing assays showed that this compound at a concentration of 8 µg/mL completely inhibited the growth of P. acnes within 48 hours. researchgate.net

The compound is also active against the cariogenic bacterium Streptococcus mutans. The MIC of this compound against S. mutans is 4 mg/L (4 µg/mL). Furthermore, a bactericidal test showed that it could completely inactivate S. mutans at a concentration of 20 mg/L within one minute.

In addition to its specific actions against P. acnes and S. mutans, this compound has been reported to exhibit high antibacterial activities against other skin microorganisms as well. researchgate.net

Data Tables

Table 1: Anti-adipogenic Activity of this compound

ActivityCell LineKey FindingsReference
Suppression of Lipid Accumulation 3T3-L1 (murine), PCS-210-010 (human)Dose-dependent suppression at 1-10 μM. Downregulation of FAS, PLIN1, LPL, adiponectin. mdpi.com
Inhibition of Differentiation 3T3-L1Downregulation of transcription factors SREBP-1c, PPARγ, and C/EBPα. mdpi.com
Inhibition of Mitotic Clonal Expansion 3T3-L1Induces cell cycle arrest at G0/G1 phase; alters levels of cyclin D1, cyclin D3, and CDK2. researchgate.netresearchgate.net

Table 2: Antibacterial Spectrum of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Additional FindingsReference
Propionibacterium acnes 4 µg/mL8 µg/mLComplete growth inhibition at 8 µg/mL in 48 hours. researchgate.net
Streptococcus mutans 4 mg/L (4 µg/mL)Not specifiedCompletely inactivates at 20 mg/L in 1 minute.

Inhibition of Oral Pathogens and Biofilm Formation

This compound, a chalcone (B49325) compound isolated from Kaempferia pandurata, has demonstrated significant antibacterial activity against various oral pathogens, suggesting its potential as an agent for preventing dental caries. In vitro studies have specifically highlighted its efficacy against Streptococcus mutans, a primary causative agent of dental caries.

The minimum inhibitory concentration (MIC) of this compound against Streptococcus mutans has been determined to be 4 mg/L. researchgate.net This concentration is notably lower than that of several other natural anticariogenic agents. researchgate.net Furthermore, this compound has shown significant inhibitory activity against other oral streptococci, including S. sobrinus, S. sanguinis, and S. salivarius, all with a MIC of 4 mg/L. researchgate.net

In addition to its inhibitory effects, this compound also exhibits bactericidal properties. At a concentration of 20 mg/L, it completely inactivates S. mutans within one minute of exposure. researchgate.net Mechanistic studies using transmission electron microscopy have revealed that this compound exerts its antibacterial action by causing damage to the cell membrane and cell wall of S. mutans. researchgate.net

While direct studies on the inhibition of biofilm formation by this compound are limited, its potent activity against key oral pathogens involved in dental plaque formation suggests a potential role in this area. The related compound, panduratin A, has been shown to prevent the formation of multi-species oral biofilms and reduce the mass of preformed biofilms. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound against Oral Pathogens

Oral Pathogen Minimum Inhibitory Concentration (MIC) Bactericidal Concentration
Streptococcus mutans 4 mg/L 20 mg/L (in 1 minute)
Streptococcus sobrinus 4 mg/L Not reported
Streptococcus sanguinis 4 mg/L Not reported
Streptococcus salivarius 4 mg/L Not reported

Antiviral Activities of this compound

While direct in vitro studies on the activity of this compound against the Dengue-2 virus (DENV-2) are not extensively documented, research on the closely related compound, panduratin A, provides insights into its potential antiviral properties. Panduratin A and 4-hydroxypanduratin A, also isolated from Boesenbergia rotunda, have been shown to exhibit potent inhibitory effects on the DENV-2 NS3 protease. The NS3 protease is an essential enzyme for the replication of the dengue virus.

Similar to the research on the Dengue virus, the in vitro antiviral activity of this compound against SARS-CoV-2 has not been as extensively studied as its regioisomer, panduratin A. Computational studies have suggested that panduratin A may act as a potent anti-SARS-CoV-2 compound. Molecular docking calculations have indicated that panduratin A could potentially inhibit several key viral proteins, including the main protease (Mpro), papain-like protease (PLpro), the receptor-binding domain (RBD) of the spike protein, RNA-dependent-RNA-polymerase (RdRp), and 2′-O-methyltransferase (MTase).

Other Documented Biological Activities of this compound

This compound has been investigated for its effects on melanin biosynthesis, a key process in skin pigmentation. In vitro studies have demonstrated its ability to inhibit melanin production in melanocytes. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) for the depigmenting effect of this compound was found to be 10.6 μM. researchgate.netnih.gov For comparison, the positive control, phenylthiourea, had an IC50 of 34.3 μM for depigmentation. researchgate.netnih.gov These findings suggest that this compound is a potent inhibitor of melanin synthesis.

The inhibitory effect of this compound on melanin biosynthesis is, at least in part, attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme in the melanin production pathway. researchgate.netnih.gov Tyrosinase catalyzes the conversion of DOPA to dopachrome, a crucial step in melanin formation. researchgate.netnih.gov

In vitro assays have shown that this compound significantly inhibits tyrosinase activity. The IC50 value for the tyrosinase inhibitory activity of this compound was determined to be 10.5 μM. researchgate.netnih.gov This was more potent than the positive control, phenylthiourea, which had an IC50 of 47.6 μM. researchgate.netnih.gov Furthermore, treatment with this compound has been shown to significantly decrease the protein levels of tyrosinase in melanocytes. researchgate.netnih.gov

Table 2: In Vitro Inhibitory Activities of this compound on Melanin Biosynthesis and Tyrosinase

Biological Activity IC50 Value (this compound) IC50 Value (Positive Control - Phenylthiourea)
Inhibition of Melanin Biosynthesis 10.6 μM 34.3 μM
Tyrosinase Inhibitory Activity 10.5 μM 47.6 μM

α-Glucosidase and Pancreatic Lipase Inhibitory Activities

This compound has been investigated for its potential to inhibit key digestive enzymes involved in the metabolism of carbohydrates and fats, specifically α-glucosidase and pancreatic lipase. The inhibition of these enzymes is a therapeutic strategy for managing post-meal blood glucose and lipid levels.

α-Glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia. Preclinical research has demonstrated that this compound exhibits inhibitory activity against α-glucosidase. In one study, this compound, isolated from Boesenbergia rotunda, showed a half-maximal inhibitory concentration (IC50) of 7.5 ± 0.6 µM.

Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into fatty acids and monoglycerides, which are then absorbed in the intestine. nih.gov Inhibition of pancreatic lipase can reduce the absorption of dietary fats, a mechanism utilized in weight management strategies. nih.gov this compound has also been evaluated for its effect on this enzyme. Studies on compounds isolated from Boesenbergia rotunda have shown that they possess pancreatic lipase inhibitory effects, although the activity was found to be less potent than the standard drug orlistat. nih.gov

The inhibitory actions of this compound on these two enzymes suggest a potential dual role in modulating nutrient absorption, which is a subject of interest in metabolic research.

Mechanisms of Action of Isopanduratin a

Molecular Targets and Signaling Pathways in Anticancer Activity

Isopanduratin A demonstrates notable anticancer properties through the modulation of several key signaling pathways that are crucial for cancer cell survival, proliferation, and adaptation to stress conditions.

NF-κB Signaling Pathway Modulation

This compound has been identified as a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. mdpi.comnih.govfrontiersin.org The transcription factor NF-κB is often constitutively active in cancer cells, contributing to tumorigenesis. frontiersin.org

In human lung adenocarcinoma A549 cells, this compound inhibits the Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB signaling pathway. mdpi.com This inhibition is not direct but is achieved through a novel mechanism involving the TNF receptor 1 (TNF-R1). mdpi.com this compound selectively promotes the ectodomain shedding of TNF-R1, which decreases the expression of this receptor on the cell surface. mdpi.com This reduction in available receptors leads to a state of unresponsiveness to TNF-α, thereby preventing the downstream activation of NF-κB. mdpi.com This targeted action on the receptor level is a key aspect of its anticancer activity. Research on the related compound, panduratin (B12320070) A, further supports the role of this class of molecules in blocking the NF-κB pathway, which is crucial for the expression of inflammatory proteins and adhesion molecules involved in cancer progression. nih.gov

Induction of Apoptosis (Cellular Mechanisms)

Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged or cancerous cells. abcam.comdntb.gov.ua this compound has been shown to be a potent inducer of apoptosis in various cancer cell lines.

In HepG2 hepatocellular carcinoma cells, this compound demonstrates a strong cytotoxic effect and induces apoptosis through the activation of caspases 3 and 7. nih.gov Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. youtube.com The activation of these "executioner" caspases occurs rapidly, with studies showing induction within 30 minutes of incubation with this compound at nanomolar concentrations. nih.gov Studies on the closely related compound panduratin A in breast cancer cells suggest the involvement of the mitochondrial-dependent (intrinsic) pathway of apoptosis. nih.govnih.gov This pathway is characterized by an increased Bax:Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and subsequent activation of initiator caspases like caspase-9 and effector caspases. youtube.comnih.govnih.gov

Cell LineKey Apoptotic Events Induced by this compoundReference
HepG2 (Hepatocellular Carcinoma)Strong cytotoxic effect in both 2D and 3D cultures. nih.gov
Activation of caspase 3/7 within 30 minutes. nih.gov
Destruction of 3D spheroid shape. nih.gov

Cell Cycle Arrest Induction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. This compound has been shown to interfere with the cell cycle progression of cancer cells, thereby inhibiting their proliferation.

In studies using 3T3-L1 preadipocyte cells, this compound was observed to alter the cell cycle distribution. researchgate.net While this study focused on adipogenesis, the findings on cell cycle modulation are relevant to its antiproliferative effects. Research on the related compound, panduratin A, provides more specific insights into this mechanism in cancer cells. Panduratin A induces a G0/G1 phase cell cycle arrest in MCF-7 breast cancer cells. nih.govnih.gov This arrest is associated with the dose-dependent upregulation of cyclin-dependent kinase (CDK) inhibitors p21WAF1/Cip1 and p27Kip1, and the downregulation of Cyclin D1 and CDK4. nih.govnih.gov These proteins are critical regulators of the G1 to S phase transition, and their modulation by panduratin A prevents cancer cells from entering the DNA synthesis phase, effectively halting their proliferation. nih.govfrontiersin.org

Cell Line (Compound)Phase of ArrestKey Molecular ChangesReference
MCF-7 (Panduratin A)G0/G1Induction of p21WAF1/Cip1 and p27Kip1 nih.govnih.gov
Downregulation of Cyclin D1 and CDK4 nih.govnih.gov
3T3-L1 (this compound)Altered cell cycleInhibition of proliferation researchgate.net

Preferential Cytotoxicity under Nutrient-Deprived Conditions

Cancer cells within a solid tumor often exist in a harsh microenvironment characterized by a lack of nutrients and oxygen. medicinacomplementar.com.br Some cancer cells, particularly aggressive ones like pancreatic cancer cells, develop a tolerance to these nutrient-deprived conditions. medicinacomplementar.com.br An emerging anticancer strategy, known as the "anti-austerity" approach, involves identifying compounds that can selectively kill cancer cells under these starvation conditions with minimal toxicity to normal cells in nutrient-rich environments. elsevierpure.comnih.gov

While direct studies on this compound are emerging, research on compounds from its source, Boesenbergia pandurata, has shown significant activity in this area. elsevierpure.com The related compound, (+)-panduratin A, exhibits potent and selective cytotoxicity against the PANC-1 human pancreatic cancer cell line specifically under nutrient-deprived conditions. elsevierpure.com This effect is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key survival pathway that cancer cells activate to tolerate nutrient starvation. elsevierpure.com This preferential cytotoxicity suggests that compounds like this compound could be effective in targeting the resilient populations of cancer cells within a tumor that are often resistant to conventional therapies. elsevierpure.comelsevierpure.com

Cellular and Molecular Pathways in Anti-inflammatory Activity

Beyond its anticancer effects, this compound exhibits significant anti-inflammatory properties, primarily by targeting the initial steps of the TNF-α signaling cascade.

Promotion of TNF-R1 Ectodomain Shedding via ERK-Dependent TACE Activation

The primary mechanism for the anti-inflammatory action of this compound is its ability to inhibit TNF-α-induced cellular responses. mdpi.com As previously mentioned in the context of its anticancer activity, this compound achieves this by reducing the number of TNF-R1 receptors on the cell surface. mdpi.com This reduction is caused by the promotion of TNF-R1 ectodomain shedding, a process where the extracellular portion of the receptor is cleaved and released from the cell. mdpi.comresearchgate.net

This compound induces this shedding process through the activation of TNF-α-converting enzyme (TACE), also known as ADAM17. mdpi.comresearchgate.netarvojournals.org The activation of TACE is dependent on the rapid phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a member of the mitogen-activated protein (MAP) kinase family. mdpi.com Research has shown that inhibiting ERK activation prevents the this compound-induced shedding of TNF-R1. mdpi.comresearchgate.net The catalytic activity of TACE is upregulated via phosphorylation, a process in which ERK and p38 MAP kinase are known to be involved. mdpi.comnih.gov By promoting the ERK-dependent activation of TACE, this compound effectively dismantles the cell's ability to respond to the pro-inflammatory cytokine TNF-α, providing a clear molecular basis for its anti-inflammatory effects. mdpi.com

eIF2α Phosphorylation and Down-regulation of TNF-R1 Expression

This compound has been shown to modulate the cellular response to inflammatory stimuli by targeting key components of signaling pathways. One of its notable mechanisms involves the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the subsequent down-regulation of Tumor Necrosis Factor Receptor 1 (TNF-R1) expression. mdpi.com

Research indicates that this compound induces the phosphorylation of eIF2α. mdpi.com This event is a critical cellular response to various stresses and is known to globally attenuate protein synthesis, thereby preventing the accumulation of misfolded proteins. nih.gov In the context of this compound's action, phosphorylated eIF2α contributes to the decreased cellular levels of TNF-R1 by inhibiting its de novo protein synthesis. mdpi.comresearchgate.net This reduction in TNF-R1, a primary receptor for the pro-inflammatory cytokine TNF-α, ultimately dampens the cell's ability to respond to this inflammatory signal. mdpi.comnih.gov

Furthermore, this compound promotes the ectodomain shedding of cell surface TNF-R1, effectively reducing the number of available receptors on the cell surface. mdpi.com This shedding is mediated by TNF-α-converting enzyme (TACE) and is dependent on the activation of the Extracellular signal-regulated kinase (ERK) pathway. mdpi.com By both inhibiting the synthesis and promoting the cleavage of TNF-R1, this compound effectively curtails the TNF-α-induced signaling cascade. mdpi.com

Inhibition of IκBα Phosphorylation and Degradation

A crucial downstream consequence of TNF-R1 activation is the activation of the Nuclear Factor-κB (NF-κB) signaling pathway, a master regulator of inflammation. researchgate.netfrontiersin.org this compound has been demonstrated to potently inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.comresearchgate.net

Upon stimulation by TNF-α, IκBα is typically phosphorylated by the IκB kinase (IKK) complex, which marks it for ubiquitination and proteasomal degradation. mdpi.comnih.gov This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. researchgate.net Studies have shown that this compound, in a dose-dependent manner, inhibits the TNF-α-induced phosphorylation and degradation of IκBα. mdpi.comresearchgate.net This inhibitory action is selective for the TNF-α signaling pathway, as this compound does not prevent IκBα degradation induced by other stimuli like IL-1α. mdpi.com The inhibition of IKKα/β phosphorylation by this compound is a key mechanism underlying this effect. researchgate.net

Modulation of MAPK Signaling Pathways (ERK, JNK, p38)

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, c-Jun N-terminal kinase (JNK), and p38, are critical transducers of extracellular signals that regulate a wide array of cellular processes, including inflammation and adipogenesis. mdpi.comnih.govnih.gov Research has revealed that this compound can deactivate these upstream regulatory signals. nih.govmdc-berlin.de

Mechanistic Insights into Anti-adipogenic Activity

This compound has demonstrated potent anti-adipogenic properties, significantly suppressing lipid accumulation in both murine and human adipocytes in a dose-dependent manner. nih.govresearchgate.net The molecular mechanisms underlying this activity involve the modulation of key adipogenic effectors, transcription factors, and upstream signaling cascades.

Downregulation of Adipogenic Effectors (e.g., FAS, PLIN1, LPL, Adiponectin)

The process of adipogenesis involves the coordinated expression of numerous proteins that are essential for lipid metabolism and storage. This compound has been found to significantly downregulate the expression of several key adipogenic effectors. nih.govresearchgate.net

Studies using 3T3-L1 adipocytes have shown that treatment with this compound leads to a dose-dependent decrease in the protein levels of:

Fatty Acid Synthase (FAS): A crucial enzyme in the synthesis of fatty acids. researchgate.netjst.go.jp

Perilipin 1 (PLIN1): A protein that coats lipid droplets and is involved in regulating lipolysis. researchgate.net

Lipoprotein Lipase (B570770) (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins. researchgate.netjst.go.jp

Adiponectin: An adipokine that plays a role in glucose regulation and fatty acid oxidation. researchgate.netnih.gov

The suppression of these effector proteins underscores the profound impact of this compound on the biochemical machinery of fat cell development and function. nih.gov

Table 1: Effect of this compound on Adipogenic Effector Protein Expression

Adipogenic Effector Effect of this compound Treatment Reference
Fatty Acid Synthase (FAS) Downregulation researchgate.net
Perilipin 1 (PLIN1) Downregulation researchgate.net
Lipoprotein Lipase (LPL) Downregulation researchgate.net
Adiponectin Downregulation researchgate.net

Suppression of Adipogenic Transcription Factors (e.g., SREBP-1c, PPARγ, C/EBPα)

The differentiation of preadipocytes into mature adipocytes is orchestrated by a cascade of transcription factors. This compound exerts its anti-adipogenic effects by suppressing the expression of the master regulators of this process. nih.govresearchgate.net

Research has demonstrated that this compound significantly decreases both the mRNA and protein levels of:

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor involved in lipogenesis. researchgate.netnih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Considered the master regulator of adipogenesis. researchgate.netdsmc.or.kr

CCAAT/enhancer-binding protein α (C/EBPα): Works in concert with PPARγ to promote adipocyte differentiation. researchgate.netnih.gov

The downregulation of these transcription factors occurs during the early stages of adipocyte differentiation, indicating that this compound intervenes at a critical point in the adipogenic program. nih.govresearchgate.net The inhibition of C/EBPβ and C/EBPδ activity can also impair the early induction of SREBP-1c. nih.govsemanticscholar.org

Table 2: Impact of this compound on Adipogenic Transcription Factors

Transcription Factor Effect of this compound Treatment Reference
SREBP-1c Suppression of mRNA and protein expression researchgate.net
PPARγ Suppression of mRNA and protein expression researchgate.net
C/EBPα Suppression of mRNA and protein expression researchgate.net

Modulation of AKT/GSK3β and AMPK-ACC Signaling Cascades

Upstream signaling pathways play a pivotal role in initiating and regulating the adipogenic cascade. This compound has been shown to modulate two critical signaling pathways: the AKT/GSK3β and the AMPK-ACC cascades. nih.govmdc-berlin.de

The compound deactivates the upstream regulatory signals of the AKT/Glycogen Synthase Kinase 3β (GSK3β) pathway. nih.govmdc-berlin.de The PI3K/Akt/GSK3β pathway is known to be crucial in regulating cell growth and survival, and its modulation can impact adipocyte differentiation. nih.govnih.gov

Conversely, this compound stimulates the AMP-activated protein kinase (AMPK)-Acetyl-CoA Carboxylase (ACC) pathway. nih.govmdc-berlin.de AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes and inhibits anabolic processes like lipid synthesis. mdpi.com Activation of AMPK leads to the phosphorylation and inhibition of ACC, a rate-limiting enzyme in fatty acid synthesis. mdpi.com This stimulation of the AMPK-ACC pathway contributes significantly to the anti-adipogenic and lipolytic effects of this compound. nih.govjst.go.jp

Impact on Cell Cycle Regulating Proteins (e.g., Cyclin D1, D3, CDK2)

This compound has been observed to influence the expression of key proteins that regulate the cell cycle, suggesting a potential mechanism for its effects on cell proliferation and differentiation. The cell cycle is a tightly controlled process involving a series of events that lead to cell division and duplication. This process is governed by the coordinated action of cyclins and cyclin-dependent kinases (CDKs).

In a study involving the differentiation of 3T3-L1 preadipocytes, this compound was shown to alter the protein levels of Cyclin D1, Cyclin D3, and CDK2. During the early stages of adipocyte differentiation, there is a characteristic increase in the expression of these regulatory proteins to allow for mitotic clonal expansion. However, treatment with this compound was found to modulate this process.

Western blot analysis revealed that this compound treatment led to a significant, dose-dependent decrease in the expression levels of Cyclin D1, Cyclin D3, and CDK2 during the differentiation of these cells. This suggests that this compound may exert its effects, at least in part, by down-regulating these critical cell cycle-promoting proteins, thereby inhibiting the necessary clonal expansion phase of differentiation.

The following table summarizes the observed effects of this compound on these cell cycle-regulating proteins in differentiating 3T3-L1 adipocytes.

Table 1: Effect of this compound on Cell Cycle Regulating Proteins

Protein Function in Cell Cycle Observed Effect of this compound
Cyclin D1 A key regulatory protein in the G1 phase of the cell cycle. It partners with CDK4 and CDK6 to promote cell cycle progression. Down-regulation of protein expression.
Cyclin D3 Also involved in the G1/S transition, it complexes with CDK4 and CDK6. Down-regulation of protein expression.
CDK2 A catalytic subunit that, when activated by cyclins, drives the cell through the G1/S transition. Down-regulation of protein expression.

Proposed Mechanisms of Antimicrobial Action

This compound has demonstrated significant antibacterial activity against a range of microorganisms, including those implicated in skin conditions like acne and oral health issues. researchgate.netkoreascience.krmdpi.com While the precise molecular mechanisms underlying its antimicrobial action are not yet fully elucidated, research points towards several plausible pathways based on its chemical structure and the known mechanisms of similar natural compounds. koreascience.kr

One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. nih.govnih.gov The structural integrity of the cell membrane is crucial for bacterial survival, maintaining cellular homeostasis and energy transduction. nih.gov It is hypothesized that chalcones like this compound may insert into the lipid bilayer of the bacterial membrane, altering its fluidity and permeability. This disruption could lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death. The presence of negatively charged phospholipids (B1166683) in bacterial membranes, which are less common in mammalian cells, could offer a degree of selectivity for this action. nih.gov

Another potential mechanism is the inhibition of essential bacterial enzymes. nih.govnih.govpatsnap.com Many vital cellular processes in bacteria are mediated by specific enzymes. This compound could potentially act as an inhibitor for enzymes involved in critical metabolic pathways, protein synthesis, or DNA replication. patsnap.com By binding to the active site or an allosteric site of a key enzyme, the compound could block its function, thereby arresting bacterial growth and proliferation. For example, some flavonoids have been shown to inhibit bacterial DNA gyrase or ATP synthase. While direct inhibition by this compound has not been definitively proven, this remains a significant area for future investigation.

The table below outlines the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of this compound against Propionibacterium acnes, a bacterium linked to acne.

Table 2: Antimicrobial Activity of this compound against P. acnes

Parameter Concentration (µg/mL)
Minimum Inhibitory Concentration (MIC) 4
Minimum Bactericidal Concentration (MBC) 8

Data sourced from a study on acne-causing microorganisms. koreascience.kr

Proposed Mechanisms of Antiviral Action (e.g., Protease Inhibition)

The antiviral properties of this compound have been investigated, with a significant proposed mechanism of action being the inhibition of viral proteases. nih.govresearchgate.net Viral proteases are enzymes essential for the life cycle of many viruses. They function by cleaving large viral polyproteins into smaller, functional proteins required for viral replication, assembly, and maturation. news-medical.netmdpi.com By blocking the activity of these proteases, inhibitors can effectively halt the viral replication process. nih.gov

Molecular docking studies have been conducted to model the interaction between this compound and the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. nih.gov These computational analyses suggest that this compound can bind to the active site of the Mpro. nih.gov This binding is predicted to interfere with the protease's ability to process viral polyproteins, thereby inhibiting viral replication. The binding capacity of this compound was compared to its related compound, Panduratin A, in these models. nih.gov

Furthermore, the related compound Panduratin A has shown inhibitory activity against the NS3 serine protease of the Dengue virus (DENV-2). researchgate.net The NS3 protease is critical for Dengue virus replication, and its inhibition is a key target for antiviral drug development. Given the structural similarity between this compound and Panduratin A, it is plausible that this compound could exert similar inhibitory effects on the proteases of Dengue and other viruses. This protease inhibition represents a key proposed mechanism for the compound's antiviral effects.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Cyclin D1
Cyclin D3
Cyclin-dependent kinase 2 (CDK2)
Panduratin A

Structure Activity Relationship Sar Studies of Isopanduratin a and Its Derivatives

Correlation between Structural Motifs and Biological Activities

Isopanduratin A's characteristic structure, which includes a cyclohexenyl ring and a chalcone (B49325) backbone, is fundamental to its biological functions. mdpi.comresearchgate.net The arrangement of its aromatic rings and the prenyl group contributes significantly to its various reported activities, including anti-inflammatory, anticancer, and antibacterial effects. mdpi.com

Key structural motifs of this compound and their associated biological activities include:

Chalcone Scaffold: The α,β-unsaturated ketone system in the chalcone core is a common feature in many biologically active compounds and is crucial for many of the observed activities. researchgate.net This reactive group can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, which is a mechanism for the inhibition of various enzymes and transcription factors.

Cyclohexenyl Moiety: The presence of the cyclohexenyl group, derived from a Diels-Alder reaction in its biosynthesis, is a distinguishing feature of panduratin-type compounds. researchgate.netnih.gov This bulky, lipophilic group influences the molecule's ability to interact with and penetrate biological membranes, potentially enhancing its bioavailability and interaction with intracellular targets.

Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings are critical for the antioxidant activity of this compound. They can donate hydrogen atoms to scavenge free radicals. Their position and number also influence the molecule's interaction with protein targets through hydrogen bonding.

Impact of Functional Group Modifications on Potency and Selectivity

Modifying the functional groups on the this compound scaffold can dramatically alter its biological profile. SAR studies focus on how these changes affect potency (the concentration required to produce an effect) and selectivity (the ability to interact with a specific target over others). wikipedia.org

Systematic modifications might include:

Hydroxyl Group Alterations: Methylation or removal of hydroxyl groups can decrease antioxidant activity but may increase cell permeability. The strategic placement of hydroxyl groups is also vital; for instance, a catechol (two adjacent hydroxyl groups) arrangement on the B-ring can enhance inhibitory effects on certain enzymes. researchgate.net

Modifications of the α,β-Unsaturated System: Reduction of the double bond in the chalcone backbone to form a dihydrochalcone (B1670589) can lead to a decrease in certain biological activities, highlighting the importance of this reactive moiety. mdpi.com

Changes to the Prenyl Group: Alterations to the length or branching of the prenyl chain on the cyclohexenyl ring can impact the molecule's lipophilicity and its fit within the binding pockets of target proteins.

Systematic evaluation of such modifications helps in identifying the key pharmacophores responsible for a specific biological action, guiding the development of more effective and target-specific derivatives. ijrpr.com

Regioselectivity in Synthesis and its Biological Implications

Regioselectivity refers to the preferential formation of one constitutional isomer over another during a chemical reaction. In the synthesis of this compound, particularly in reactions like the Diels-Alder cycloaddition, controlling the regioselectivity is crucial as it determines the final arrangement of substituents on the cyclohexenyl ring. nih.govacs.org

The relative positions of the phenyl group and the prenyl-derived substituent on the cyclohexene (B86901) ring can have profound biological consequences. This compound and its regioisomer, Panduratin (B12320070) A, differ in the attachment of the cinnamoyl group to the geranyl-derived cyclohexenyl moiety. acs.org This seemingly minor structural difference can lead to significant variations in how these molecules interact with biological targets, affecting their binding affinity and subsequent biological response. For instance, the specific stereochemistry and regiochemistry can influence how the molecule fits into an enzyme's active site or a receptor's binding pocket, thereby altering its inhibitory or agonistic/antagonistic activity. The development of synthetic strategies that allow for precise control over regioselectivity is therefore essential for producing pure isomers and for systematically studying their distinct biological properties. acs.org

Comparison with Related Panduratin Derivatives (e.g., Panduratin A, 4-Hydroxypanduratin A)

Comparing the biological activities of this compound with its close structural relatives, such as Panduratin A and 4-Hydroxypanduratin A, provides valuable insights into the SAR of this class of compounds. These compounds share the same core structure but differ in the substitution pattern on the aromatic rings or the cyclohexenyl moiety. jst.go.jp

Panduratin A: This is a regioisomer of this compound. Studies have shown that both compounds exhibit a range of similar biological activities, including anti-inflammatory and anticancer effects. mdpi.com However, the difference in the spatial arrangement of their substituents can lead to variations in potency. For example, Panduratin A has demonstrated potent antibacterial activity against various pathogens. uns.ac.id

4-Hydroxypanduratin A: This derivative features an additional hydroxyl group on one of the phenyl rings. This modification can enhance its hydrogen-bonding capabilities and alter its electronic properties. Both 4-Hydroxypanduratin A and this compound have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. jst.go.jpnih.gov The presence of the extra hydroxyl group in 4-Hydroxypanduratin A can influence its antioxidant capacity and its interaction with specific protein targets, sometimes resulting in different potency levels compared to this compound. For instance, both compounds were found to inhibit the TNF-α-stimulated up-regulation of intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells. nih.gov

The table below summarizes some of the comparative biological activities of these panduratin derivatives.

CompoundAnti-inflammatory (NF-κB Inhibition)AnticancerAntibacterialAnti-adipogenic
This compound Yes jst.go.jpnih.govYes mdpi.comYes mdpi.comYes nih.gov
Panduratin A Yes jst.go.jpfrontiersin.orgYes jst.go.jpYes uns.ac.idYes nih.gov
4-Hydroxypanduratin A Yes jst.go.jpnih.govYes jst.go.jpYes uns.ac.idNot extensively studied

This comparative analysis underscores how subtle structural variations among these closely related natural products can fine-tune their biological activity profiles, providing a foundation for designing new therapeutic agents with optimized properties.

Preclinical Pharmacological Considerations of Isopanduratin a

In Vitro and In Vivo (Non-human) Efficacy Models for Biological Activities

Preclinical evaluation of Isopanduratin A has been conducted through various non-human efficacy models, with a predominant focus on in vitro cell-based assays. These studies have established its biological activities across several domains, including anti-adipogenic, anti-inflammatory, anti-cancer, and antibacterial effects.

The anti-adipogenic potential of this compound has been demonstrated in both murine and human cell lines. nih.gov In murine 3T3-L1 preadipocytes, a standard model for studying adipogenesis, this compound significantly suppressed lipid accumulation in a dose-dependent manner. nih.gov This inhibitory effect was also confirmed in primary human preadipocytes (PCS-210-010), where treatment decreased the number of cellular lipid droplets, indicating that the compound effectively suppresses adipogenesis in human cells. nih.gov

For its anti-cancer and anti-inflammatory properties, human lung adenocarcinoma A549 cells have been a key in vitro model. mdpi.com Research using this cell line showed that this compound could inhibit the signaling pathway induced by tumor necrosis factor-alpha (TNF-α). mdpi.com Further investigation into its anti-cancer effects utilized human hepatocellular carcinoma HepG2 cells, where this compound demonstrated a strong inhibitory effect on cell growth in both two-dimensional (monolayer) and more complex three-dimensional (spheroid) culture conditions. nih.gov

The antibacterial efficacy of this compound has been evaluated against a range of microorganisms. It has shown potent activity against cariogenic bacteria, including Streptococcus mutans, S. sobrinus, S. sanguinis, and S. salivarius. bioline.org.brnih.gov Additionally, its effectiveness has been tested against bacteria implicated in skin conditions, such as Propionibacterium acnes, and other common skin microorganisms. researchgate.netkoreascience.kr

While in vitro data is robust, specific in vivo efficacy studies focusing solely on this compound are not extensively detailed in the available literature. One review notes that the anti-obesity effects of this compound have been substantiated through both in vitro and in vivo studies, but does not provide specific details on the latter. frontiersin.org Research on related compounds and extracts from its source plant, Boesenbergia rotunda, shows in vivo activity, suggesting a potential avenue for future investigation directly on this compound. frontiersin.orgbmrat.org

Table 1: Summary of In Vitro Efficacy Models for this compound

Biological Activity Cell Line/Model Key Efficacy Findings Citations
Anti-Adipogenesis 3T3-L1 (Murine Preadipocytes) Suppressed lipid accumulation and adipocyte differentiation. nih.gov
PCS-210-010 (Human Preadipocytes) Dose-dependently decreased cellular lipid droplets. nih.gov
Anti-Cancer HepG2 (Human Hepatocellular Carcinoma) Inhibited cell growth in 2D and 3D cultures; induced apoptosis. nih.gov
Anti-Inflammatory A549 (Human Lung Adenocarcinoma) Inhibited TNF-α-induced NF-κB signaling pathway. mdpi.com
Antibacterial Streptococcus mutans Exhibited significant inhibitory and bactericidal activity. nih.gov

Multi-target Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple molecular targets and signaling pathways. nih.gov Its mechanisms have been particularly elucidated in the contexts of anti-adipogenesis and anti-inflammatory action.

Anti-Adipogenic Mechanisms: this compound is recognized as a potent adipogenic suppressor with multi-target mechanisms. nih.gov Its action involves:

Downregulation of Adipogenic Transcription Factors: The compound significantly decreases the expression of key transcription factors that orchestrate adipogenesis, including peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and sterol regulatory element-binding protein 1c (SREBP-1c). nih.gov

Suppression of Adipogenic Effectors: It reduces the levels of downstream adipogenic proteins essential for lipid metabolism and storage, such as fatty acid synthase (FAS), perilipin 1 (PLIN1), and lipoprotein lipase (B570770) (LPL). nih.gov

Modulation of Upstream Signaling Pathways: this compound deactivates the AKT/GSK3β and the mitogen-activated protein kinase (MAPK) signaling cascades, specifically affecting the phosphorylation of ERK, JNK, and p38. nih.gov Concurrently, it stimulates the AMP-activated protein kinase (AMPK)-ACC pathway. nih.gov

Inhibition of Mitotic Clonal Expansion (MCE): The compound halts the early phase of adipogenesis by inducing cell cycle arrest at the G0/G1 phase. nih.gov This is achieved by altering the levels of cell cycle-regulating proteins, including cyclin D1, cyclin D3, and cyclin-dependent kinase 2 (CDK2). nih.gov

Anti-Inflammatory and Anti-Cancer Mechanisms: The anti-inflammatory effects of this compound are linked to its ability to interfere with the nuclear factor κB (NF-κB) signaling pathway, a central mediator of inflammation. mdpi.com

Inhibition of TNF-α Signaling: this compound specifically inhibits the NF-κB pathway induced by TNF-α. mdpi.com It achieves this by down-regulating the expression of TNF receptor 1 (TNF-R1). mdpi.com

Promotion of TNF-R1 Shedding: The mechanism for TNF-R1 downregulation involves the promotion of its ectodomain shedding (cleavage and release of the extracellular domain). mdpi.com This process is mediated through the activation of the ERK pathway, which in turn activates an enzyme known as TNF-α-converting enzyme (TACE). mdpi.com

Induction of Apoptosis: In HepG2 cancer cells, this compound induces programmed cell death (apoptosis) through the activation of effector caspases 3/7. nih.gov

Inhibition of Protein Translation: The compound also rapidly up-regulates the phosphorylation of eukaryotic initiation factor 2α (eIF2α), which blocks general protein translation, contributing to the reduced expression of cellular TNF-R1. mdpi.com

Antibacterial Mechanism: The antibacterial action of this compound is proposed to be due to direct damage to bacterial structures. bioline.org.brnih.gov Transmission electron microscopy has shown that it damages the cell membrane and cell wall of S. mutans, leading to a loss of cellular integrity. nih.gov This lytic mechanism is suggested to be a key part of its bactericidal effect. bioline.org.br

Table 2: Summary of Molecular Targets and Mechanisms of this compound

Pathway/Process Target Molecule/Event Observed Effect of this compound Citations
Adipogenesis PPARγ, C/EBPα, SREBP-1c Downregulation of expression nih.gov
AKT/GSK3β, MAPK (ERK, JNK, p38) Deactivation/Inhibition of phosphorylation nih.gov
AMPK-ACC Stimulation/Activation nih.gov
Cell Cycle (G0/G1 Phase) Arrest nih.gov
Inflammation TNF-R1 Downregulation via ectodomain shedding mdpi.com
NF-κB Pathway Inhibition mdpi.com
ERK/TACE Activation mdpi.com
Cancer Caspase 3/7 Activation (Induction of apoptosis) nih.gov

| Bacterial Growth | Cell Membrane / Cell Wall | Damage / Lysis | bioline.org.brnih.gov |

Research Methodologies Utilized in Preclinical Studies

A variety of modern molecular and cellular biology techniques have been employed to investigate the preclinical pharmacology of this compound and elucidate its mechanisms of action.

Western Blotting: This immunoassay technique has been fundamental in quantifying the protein expression levels modulated by this compound. It has been used to confirm the downregulation of adipogenic transcription factors (SREBP-1c, PPARγ, C/EBPα), the deactivation of MAPK signaling molecules (p-JNK, p-ERK, p-p38), and the alteration of cell-cycle regulators (cyclin D1, CDK2) in 3T3-L1 cells. nih.gov In studies on inflammation, Western blotting verified the decreased amounts of TNF-R1 and the inhibition of IκBα degradation in A549 cells. mdpi.com

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To validate that the effects of this compound on protein expression were rooted in gene transcription, RT-qPCR was utilized. This method confirmed the reduced messenger RNA (mRNA) levels of key adipogenic genes, including Pparg, C/ebpa, and Srebp-1c, in 3T3-L1 adipocytes following treatment. nih.gov

Flow Cytometry: This technique, which analyzes the physical and chemical characteristics of single cells, has been applied in two distinct contexts. First, it was used to analyze cell cycle progression in 3T3-L1 cells, providing quantitative evidence that this compound induces cell cycle arrest at the G0/G1 phase. nih.gov Second, it was employed to measure the amount of TNF-R1 expressed on the cell surface of A549 cells, demonstrating that this compound treatment diminishes its surface presence. mdpi.com

Cell-Based ELISA (Enzyme-Linked Immunosorbent Assay): A cell-based ELISA was used to quantify the expression of specific cell-surface adhesion molecules involved in inflammation. This method was applied to assess the expression of intercellular adhesion molecule 1 (ICAM-1) on the surface of A549 cells, showing that its TNF-α-stimulated upregulation was inhibited by this compound.

Molecular Docking: Molecular docking is a computational method used to predict the binding orientation of a small molecule to a macromolecular target. This technique has been cited in research on this compound to explore its interaction with biological targets, although detailed reports on its specific binding modes and interactions from these studies are limited. nih.govx-mol.netkisti.re.kr This methodology remains a valuable tool for hypothesizing mechanisms of action and guiding further experimental work.

Table 3: Summary of Research Methodologies in this compound Studies

Methodology Application in this compound Research Key Findings Citations
Western Blotting Quantifying protein levels related to adipogenesis, cell cycle, and inflammation. Confirmed downregulation of PPARγ, C/EBPα, p-ERK, TNF-R1, etc. nih.govmdpi.com
RT-qPCR Measuring mRNA expression of adipogenic genes. Confirmed decreased transcription of Pparg, C/ebpa, Srebp-1c. nih.gov
Flow Cytometry Analyzing cell cycle distribution and cell surface protein expression. Demonstrated G0/G1 cell cycle arrest and reduced surface TNF-R1. nih.govmdpi.com
Cell ELISA Quantifying cell surface proteins (e.g., ICAM-1). Showed inhibition of TNF-α-stimulated ICAM-1 expression.

| Molecular Docking | Predicting binding interactions with molecular targets. | Utilized to study potential interactions with targets like SARS-CoV-2 MPro. | x-mol.netkisti.re.kr |

Table of Mentioned Compounds

Compound Name
4-hydroxypanduratin A
Cardamonin
Eucalyptol
This compound
Panduratin (B12320070) A
Pinostrobin
Sanguinarine

Future Research Directions and Potential Scientific Applications of Isopanduratin a

Elucidation of Further Molecular Targets and Pathways

Isopanduratin A is known to interact with multiple signaling pathways, but a complete understanding of its molecular targets is still evolving. Future research will likely focus on identifying novel protein interactions and elucidating the downstream effects of these interactions.

Current research indicates that this compound modulates several key signaling pathways. In the context of adipogenesis, it has been shown to suppress the differentiation of fat cells by downregulating critical transcription factors like PPARγ, C/EBPα, and SREBP-1c. researchgate.netnih.gov This is achieved, in part, by deactivating upstream regulatory signals such as the AKT/GSK3β and MAPK (ERK, JNK, and p38) pathways, while stimulating the AMPK-ACC pathway. nih.govnih.govmdpi.com

In cancer cells, this compound has been observed to inhibit the NF-κB signaling pathway. mdpi.comjst.go.jp This is achieved by promoting the ectodomain shedding of TNF Receptor 1 (TNF-R1) in an ERK-dependent manner and by reducing cellular levels of TNF-R1 through the phosphorylation of eIF2α. mdpi.com Further investigation is needed to identify other direct binding partners of this compound and to fully map the intricate network of pathways it influences.

Table 1: Known Molecular Targets and Pathways of this compound

Biological Process Key Molecular Targets/Pathways Modulated by this compound Observed Effect Cellular Context
Adipogenesis PPARγ, C/EBPα, SREBP-1c, FAS, PLIN1, LPL, AdiponectinDownregulation3T3-L1 preadipocytes
AKT/GSK3β, MAPKs (ERK, JNK, p38)Deactivation3T3-L1 preadipocytes
AMPK-ACCActivation3T3-L1 preadipocytes
Inflammation/Cancer NF-κB Signaling PathwayInhibitionHuman lung adenocarcinoma A549 cells
TNF-R1Downregulation of cell surface expressionHuman lung adenocarcinoma A549 cells
ERKActivationHuman lung adenocarcinoma A549 cells
eIF2αPhosphorylationHuman lung adenocarcinoma A549 cells
Bacterial Infection Cell wall and cell membraneDamage and lysisStreptococcus mutans, S. pyogenes bioline.org.br

Development of Novel this compound Analogues with Enhanced Specificity and Potency

The synthesis of this compound analogues presents a promising avenue for improving its therapeutic potential. anu.edu.au By modifying the chemical structure of this compound, researchers aim to create derivatives with increased potency, enhanced specificity for target molecules, and improved pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on panduratin (B12320070) derivatives has highlighted the importance of specific structural features for their anti-inflammatory and anti-cancer activities. jst.go.jp A study comparing panduratin A and this compound, which differ in the position of a methoxy (B1213986) group, revealed differences in their ability to trap methylglyoxal, suggesting that subtle structural changes can significantly impact biological activity. mdpi.com

Synthetic strategies, such as the Diels-Alder reaction, have been successfully employed to produce this compound and its regioisomers. researchgate.netum.edu.my These methods provide a foundation for generating a library of novel analogues. Future efforts will likely focus on introducing different functional groups to the chalcone (B49325) backbone or the cyclohexene (B86901) ring to explore their impact on biological activity. This will involve a combination of chemical synthesis and computational modeling to predict the most promising modifications. anu.edu.au

Investigation of Combination Therapies with this compound (Preclinical)

The potential of this compound as part of a combination therapy is an area ripe for investigation. Combining this compound with existing therapeutic agents could lead to synergistic effects, allowing for lower doses of each compound and potentially reducing side effects. Preclinical studies are needed to explore these possibilities.

Given its inhibitory effects on the NF-κB pathway, a key player in inflammation and cancer, combining this compound with conventional chemotherapy or targeted therapies could enhance their efficacy. jst.go.jp For example, since NF-κB is a known resistance mechanism to some cancer drugs, this compound could potentially re-sensitize resistant cancer cells to treatment.

Similarly, in the context of metabolic disorders, combining this compound with other anti-obesity or anti-diabetic agents could offer a multi-pronged approach to treatment. Its ability to inhibit adipogenesis and stimulate lipolysis suggests it could complement drugs with different mechanisms of action. nih.govjst.go.jp Preclinical studies would be necessary to evaluate the efficacy and safety of such combinations in relevant disease models.

Advanced Preclinical Models for Efficacy Studies

To better predict the clinical potential of this compound and its analogues, research is moving beyond traditional 2D cell cultures to more physiologically relevant models. These advanced preclinical models include 3D cell cultures, organoids, and various animal models.

3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, more accurately mimic the complex cell-cell and cell-matrix interactions found in living tissues. crownbio.comnih.gov Studies have already shown that this compound exhibits potent cytotoxic effects on HepG2 hepatocellular carcinoma cells grown in both 2D and 3D cultures, with the compound destroying the shape of the 3D spheroids. nih.gov Organoids, which are self-organizing 3D structures derived from stem cells, offer an even more complex and tissue-like architecture. sigmaaldrich.com Utilizing tumor organoids derived from patients could provide valuable insights into how individual tumors might respond to this compound, paving the way for personalized medicine approaches.

Relevant Animal Models: Animal models remain crucial for evaluating the in vivo efficacy and pharmacokinetics of this compound. Studies have already demonstrated the anti-obesity effects of Boesenbergia rotunda extract, which contains this compound, in high-fat diet-induced obese mice. mdpi.com Future research should utilize a broader range of animal models that accurately reflect human diseases. For instance, in cancer research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, could provide a more accurate assessment of this compound's anti-cancer potential.

Research into Biosynthetic Pathways for Sustainable Production

This compound is a natural product, and its sustainable production is a key consideration for future development. ontosight.ai Research into its biosynthetic pathway is essential for developing biotechnological methods for its production, such as metabolic engineering in microbial or plant systems.

The biosynthesis of panduratin A and its derivatives is believed to involve a Diels-Alder reaction between a monoterpenoid and a chalcone derivative. researchgate.net Understanding the specific enzymes and genes involved in this pathway is a critical first step. This knowledge can then be applied to engineer microorganisms like E. coli or yeast to produce this compound in large quantities, providing a more sustainable and cost-effective source than extraction from its natural plant source. The pathway is classified under polyketides. naturalproducts.net

Exploration of Emerging Biological Activities

While much of the research on this compound has focused on its anti-cancer, anti-inflammatory, and anti-obesity properties, there is potential for this compound to exhibit other biological activities. ontosight.aifrontiersin.org Future research should explore these emerging possibilities.

For example, panduratin derivatives have shown a range of effects including antibacterial, antiviral, and neuroprotective activities. mdpi.comeurekaselect.com this compound has demonstrated antibacterial activity against various strains, including those implicated in acne and dental caries. bioline.org.brnih.gov It has also been investigated for its depigmenting effects, suggesting potential applications in dermatology for treating hyperpigmentation. nih.gov Further screening of this compound against a wide range of biological targets and in various disease models could uncover novel therapeutic applications for this versatile natural product.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity and purity of Isopanduratin A in natural product research?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, and HMBC), high-performance liquid chromatography (HPLC) with diode-array detection (DAD), and mass spectrometry (MS) for structural elucidation. Quantify purity via HPLC with a certified reference standard, ensuring ≥95% purity for biological assays. For novel derivatives, include X-ray crystallography if crystalline forms are obtainable .

Q. How should researchers design initial bioactivity screening assays for this compound to ensure reproducibility?

  • Methodological Answer : Employ dose-response experiments with at least three biological replicates. Use positive controls (e.g., known inhibitors for enzyme assays) and solvent controls to account for vehicle effects. Predefine significance thresholds (e.g., p < 0.05) and validate findings across multiple cell lines or in vitro models. Document all protocols in supplementary materials, including batch numbers of reagents and equipment calibration details .

Q. What chromatographic techniques are most effective for isolating this compound from co-occurring compounds in plant extracts?

  • Methodological Answer : Combine flash chromatography for preliminary fractionation followed by preparative HPLC with a C18 column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid). Monitor fractions using UV-Vis spectroscopy at λmax specific to this compound. Validate separation efficiency via thin-layer chromatography (TLC) and LC-MS/MS .

Advanced Research Questions

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate bioavailability limitations using pharmacokinetic studies (e.g., plasma concentration-time curves). Assess metabolic stability via liver microsome assays and identify active metabolites via LC-HRMS. Use genetic knockout models (e.g., CYP450 enzymes) to clarify metabolic pathways. Cross-validate in vivo results with human-relevant 3D organoid systems .

Q. How can researchers optimize the total synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply retrosynthetic analysis to identify modular intermediates. Use palladium-catalyzed cross-coupling reactions for constructing the diarylheptanoid backbone. Optimize stereoselectivity via chiral auxiliaries or asymmetric catalysis. Characterize intermediates with FTIR and ¹H NMR, and validate final compounds using X-ray diffraction .

Q. What statistical approaches are suitable for validating multi-omic datasets (e.g., transcriptomic, proteomic) in this compound mechanism-of-action studies?

  • Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality and hierarchical clustering to identify co-regulated pathways. Use false discovery rate (FDR) correction for multiple comparisons. Validate hypotheses with orthogonal methods (e.g., siRNA knockdown for transcriptomic targets or western blotting for proteomic hits) .

Q. How should researchers formulate PICOT-compliant questions for preclinical studies on this compound’s therapeutic potential?

  • Methodological Answer : Structure questions using P opulation (e.g., murine models of inflammation), I ntervention (this compound dosing regimen), C omparison (standard therapy like dexamethasone), O utcome (reduction in TNF-α levels), and T ime (14-day treatment). Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

Q. What methodologies resolve contradictory findings in this compound’s antioxidant vs. pro-oxidant effects across studies?

  • Methodological Answer : Conduct redox potential assays under physiologically relevant oxygen tensions. Use fluorescent probes (e.g., DCFH-DA for ROS quantification) in parallel with glutathione depletion assays. Correlate results with cellular context (e.g., cancer vs. normal cells) and validate in redox-sensitive transgenic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.